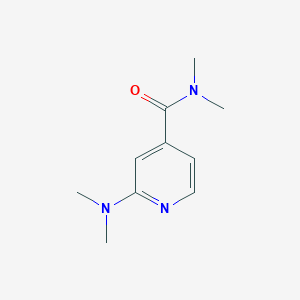
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene
説明
The compound “1-Chloro-2-(1,1-difluoroethyl)benzene” is a type of haloalkane, which is a class of compounds that contain a halogen atom (fluorine, chlorine, bromine, iodine, or astatine) and an alkyl group . It has a molecular weight of 176.59 .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene” were not found, similar compounds such as “1-Chloro-2,2-difluoroethylene” have been synthesized via the reductive dechlorination of “1,2,2-trichloro-1,1-difluoroethane” in the presence of zero-valent zinc .Molecular Structure Analysis
The molecular structure of “1-Chloro-2-(1,1-difluoroethyl)benzene” consists of a benzene ring with a chlorine atom and a 1,1-difluoroethyl group attached to it .科学的研究の応用
Vaporization Enthalpies and Phase Behavior
The study of vaporization enthalpies and phase behavior of fluoro- and chloro-substituted methylbenzenes, including compounds similar in structure to 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, provides insights into their thermodynamic properties. These properties are crucial for understanding the behavior of such compounds under different temperature and pressure conditions, which is essential for their application in various scientific research areas, such as materials science and chemical engineering (Verevkin et al., 2014).
Synthesis and Reactivity
The synthesis and reactivity of halogenated benzene derivatives, including chloro- and fluoro-substituted compounds, have been extensively studied. These compounds serve as key intermediates in the preparation of a wide range of chemical products, including pharmaceuticals, agrochemicals, and materials. Understanding the synthesis routes and reactivity of these compounds allows for the development of more efficient and sustainable chemical processes (Xun & Qing-ping, 2004).
C–Cl Bond Activation
Research on the C–Cl bond activation of dichloroarenes by photogenerated complexes sheds light on the selectivity and efficiency of halogen bond cleavage. This knowledge is pivotal in the field of organometallic chemistry, where selective bond activation is crucial for the development of catalytic processes and the synthesis of complex molecules (Aballay et al., 2005).
Fluorination Techniques
The development of practical and convenient fluorination techniques for carbonyl compounds, including those similar to 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene, is crucial for introducing fluorine atoms into organic molecules. Fluorination can significantly alter the physical, chemical, and biological properties of compounds, making this research area highly relevant for medicinal chemistry and drug development (Kitamura et al., 2011).
Aryne Chemistry for Building Blocks
The study of aryne chemistry, especially involving fluoro- and chloroarenes, provides new pathways for the synthesis of complex organic structures. These methodologies are invaluable for constructing novel organic molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials (Masson & Schlosser, 2005).
特性
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(10)7(8(5)11)9(2,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDJUMPPHHEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



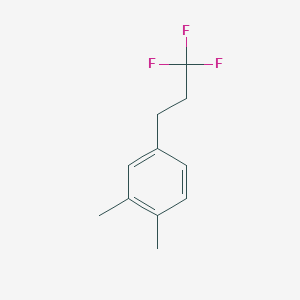
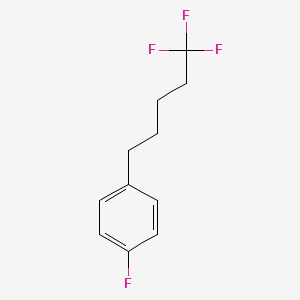
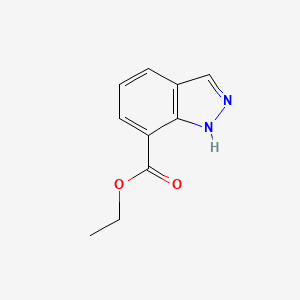

![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)
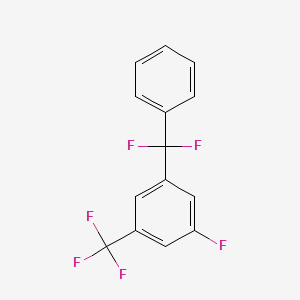
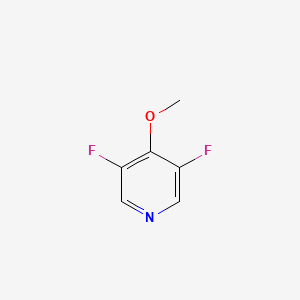
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)

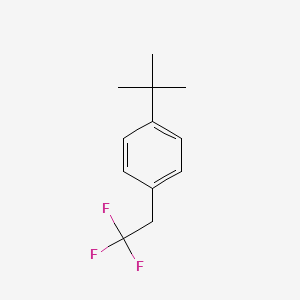
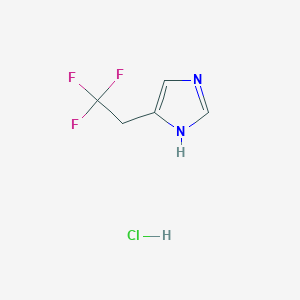

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
